

Technical Support Center: ATSP-7041 In Vivo Applications

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Compound of Interest		
Compound Name:	ATSP-7041	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stapled peptide dual inhibitor of MDM2 and MDMX, **ATSP-7041**. The focus is on strategies to mitigate in vivo toxicity based on preclinical and clinical data from **ATSP-7041** and its clinical analog, ALRN-6924.

Frequently Asked Questions (FAQs)

Q1: What is ATSP-7041 and what is its mechanism of action?

ATSP-7041 is a synthetic, cell-penetrating stapled α -helical peptide.[1] It is a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2] By binding to MDM2 and MDMX, **ATSP-7041** blocks their interaction with p53, leading to p53 stabilization and the reactivation of its tumor-suppressive functions, such as cell cycle arrest and apoptosis.[1]

Q2: What are the common in vivo toxicities associated with **ATSP-7041** and other MDM2/MDMX inhibitors?

The toxicities associated with **ATSP-7041** are primarily "on-target," meaning they result from the activation of p53 in normal, healthy tissues. Based on preclinical data and clinical trials of its analog ALRN-6924, the most common toxicities include:



- Hematological: Anemia and neutropenia have been observed.[3] However, severe
 thrombocytopenia, which is a common dose-limiting toxicity for small-molecule MDM2
 inhibitors, has been notably less frequent with dual MDM2/MDMX inhibitors like ALRN-6924.
 [3]
- Gastrointestinal: Nausea, vomiting, and diarrhea are common.[4]
- General: Fatigue and headache are frequently reported.[4]
- Cardiovascular: Hypotension has been reported as a dose-limiting toxicity in some cases.[4]

Q3: Can ATSP-7041 be used in combination with other anti-cancer agents?

Yes, however, combination therapies should be approached with caution due to the potential for overlapping toxicities. For instance, the combination of free ATSP-7041 with the BCL-2 family inhibitor ABT-263 (navitoclax) was found to be highly toxic in preclinical models.[5] Conversely, ALRN-6924 has been investigated as a "chemoprotective" agent. When administered prior to chemotherapy in models of p53-mutant cancers, it can induce temporary cell cycle arrest in healthy p53-wild-type cells (like those in the bone marrow), shielding them from the cytotoxic effects of chemotherapy without protecting the cancer cells.[6][7]

Troubleshooting Guide: Managing In Vivo Toxicity

This guide addresses specific issues that may arise during in vivo experiments with **ATSP-7041** and provides potential solutions.

Issue 1: Excessive weight loss and signs of gastrointestinal distress in animal models.

- Potential Cause: On-target p53 activation in the gastrointestinal tract.
- Troubleshooting Steps:
 - Modify Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice weekly).[3] This can allow for tissue recovery between doses.



- Dose Reduction: If toxicity persists, a reduction in the administered dose may be necessary.
- Supportive Care: Ensure animals have easy access to hydration and nutrition. Consider providing supportive care measures as recommended by your institution's animal care and use committee.

Issue 2: Significant hematological abnormalities (neutropenia, anemia).

- Potential Cause: On-target p53-mediated suppression of hematopoietic progenitor cells.
- Troubleshooting Steps:
 - Intermittent Dosing: As with GI toxicity, an intermittent dosing schedule can allow for bone marrow recovery. Clinical data for ALRN-6924 showed that a twice-weekly schedule had no dose-limiting toxicities, whereas a once-weekly schedule did at higher doses.[4]
 - Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) to track the kinetics of hematopoietic suppression and recovery.
 - Chemoprotection Strategy: In p53-mutant tumor models, administering ATSP-7041 prior to cytotoxic chemotherapy may protect hematopoietic stem cells from damage.[6]

Issue 3: Off-target toxicity or a narrow therapeutic window.

- Potential Cause: The physicochemical properties of the stapled peptide may lead to nonspecific interactions and toxicity.
- Troubleshooting Steps:
 - Peptide Analog Optimization: If developing novel analogs, consider modifications that reduce off-target effects. Studies on over 350 ATSP-7041 analogs have shown that removing cationic (positively charged) residues and optimizing lipophilicity can significantly decrease off-target toxicity.[8][9]



 Targeted Delivery: For systemic applications, encapsulating ATSP-7041 in a targeted delivery system can dramatically reduce toxicity by concentrating the peptide at the tumor site.

Data Presentation: Clinical Trial Toxicity of ALRN-6924

The following table summarizes the dose-limiting toxicities (DLTs) observed in a Phase 1 clinical trial of ALRN-6924, a close analog of **ATSP-7041**. This data provides valuable insight into the potential toxicities of **ATSP-7041** in humans.

Dosing Schedule	Dose Level	Dose-Limiting Toxicity (DLT)	Grade
Arm A: Once-weekly for 3 weeks (28-day cycle)	4.4 mg/kg	Hypotension	3
Alkaline Phosphatase Elevation	3		
Anemia	3	_	
Neutropenia	4	_	
3.1 mg/kg (MTD)	Fatigue	3	_
Arm B: Twice-weekly for 2 weeks (21-day cycle)	Up to 2.7 mg/kg	No DLTs Observed	N/A

Data sourced from Saleh et al., Clinical Cancer Research, 2021.[3]

Experimental Protocols

Protocol 1: Peptide Analog Design to Reduce Off-Target Toxicity

Troubleshooting & Optimization





This protocol outlines a general workflow for designing **ATSP-7041** analogs with a potentially improved toxicity profile, based on published structure-activity relationship studies.[8]

· Sequence Analysis:

- Identify the key binding residues of ATSP-7041 (e.g., F3, W7, Cba10) that are essential for MDM2/MDMX interaction. These should generally be conserved.
- \circ Identify non-binding residues, particularly those on the solvent-exposed face of the α -helix.

Modification Strategy:

- Charge Modification: Systematically replace cationic residues (e.g., Arginine, Lysine) with neutral or anionic (negatively charged) residues (e.g., Glutamine, Glutamic acid). The removal of positive charges has been correlated with reduced off-target toxicity.[9]
- Lipophilicity Optimization: Modify non-binding residues to alter the peptide's overall lipophilicity. A clear correlation between lipophilicity and cell permeability has been established, but excessive lipophilicity can increase toxicity.[9]
- Staple Optimization: The type and position of the hydrocarbon staple can influence both efficacy and off-target effects. Consider alternative stapling strategies if expertise and resources permit.

• In Vitro Screening Cascade:

- Binding Affinity: Confirm that modified analogs retain high-affinity binding to MDM2 and MDMX using techniques like fluorescence polarization or surface plasmon resonance.
- Cell Permeability: Assess the ability of analogs to penetrate cells, for example, using a NanoClick permeability assay.[9]
- On-Target Activity: Measure the potency of analogs in p53-wild-type cancer cell lines (e.g., SJSA-1, MCF-7).
- Off-Target Activity: Crucially, counterscreen for cytotoxicity in p53-null or mutant cell lines.
 A larger differential in potency between p53-wild-type and p53-deficient cells indicates a



wider on-target therapeutic window.[8]

 Membrane Disruption: Evaluate membrane integrity using assays like lactate dehydrogenase (LDH) release to identify analogs that cause non-specific membrane damage.[9]

Protocol 2: Targeted Polymersome Delivery of ATSP-7041

This protocol describes the preparation and in vivo administration of a CD19-targeted polymersome for delivering **ATSP-7041**, a strategy shown to eliminate systemic toxicity in a preclinical lymphoma model.[5]

- Materials:
 - o ATSP-7041
 - Block copolymer: Poly(ethylene glycol)-disulfide-linked-poly(propylene sulfide) (PEG-SS-PPS)
 - Targeting ligand: αCD19 Fab fragment with a C-terminal cysteine for conjugation
 - Phosphate-buffered saline (PBS), pH 7.4
 - DMSO
- · Polymersome Assembly and Drug Loading:
 - Dissolve PEG-SS-PPS block copolymer and ATSP-7041 in a suitable organic solvent.
 - Utilize a thin-film hydration method: The polymer/peptide mixture is dried to a thin film under vacuum.
 - Hydrate the film with PBS, leading to the self-assembly of polymersomes with encapsulated ATSP-7041.
 - Purify the polymersomes to remove unencapsulated peptide, for example, by dialysis or size exclusion chromatography.



• Targeting Ligand Conjugation:

- \circ Functionalize the surface of the polymersomes with a maleimide group that can react with the cysteine on the α CD19 Fab fragment.
- \circ Incubate the activated polymersomes with the $\alpha CD19$ Fab to allow for covalent conjugation.
- Purify the targeted polymersomes (αCD19-PSOM-ATSP-7041) to remove unconjugated
 Fab fragments.

Characterization:

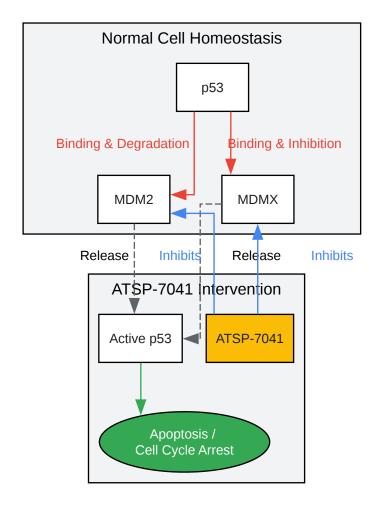
- Determine the size and morphology of the polymersomes using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
- Quantify the ATSP-7041 loading efficiency and final concentration, for example, by HPLC.

In Vivo Administration:

- \circ Resuspend the purified α CD19-PSOM-**ATSP-7041** in a sterile, biocompatible buffer (e.g., PBS).
- For a xenograft model of CD19-positive lymphoma, administer the polymersome suspension intravenously (e.g., via tail vein injection).
- Dosing will be dependent on the animal model and experimental design. A previously published study used a dose equivalent to 30 mg/kg of ATSP-7041 administered every other day.[5]

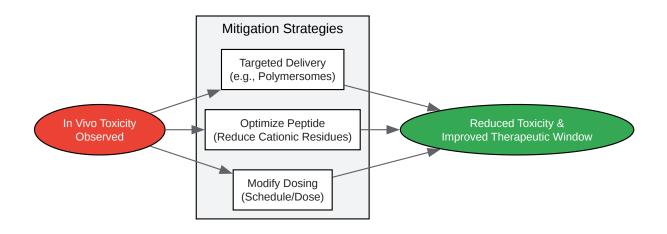
Visualizations





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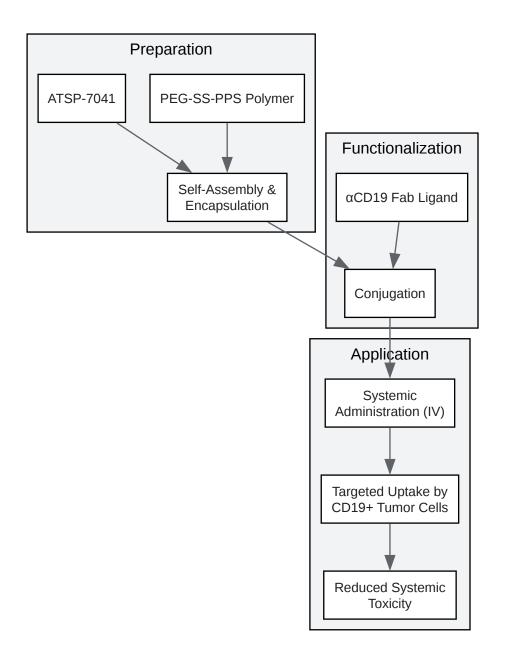
Caption: Mechanism of ATSP-7041 action.





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Caption: Strategies to reduce ATSP-7041 in vivo toxicity.



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Caption: Targeted polymersome delivery workflow.



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